molecular formula C10H15N3O2S B12912195 1-(4-Methylbenzene-1-sulfonyl)pyrazolidin-3-amine CAS No. 388564-63-4

1-(4-Methylbenzene-1-sulfonyl)pyrazolidin-3-amine

Katalognummer: B12912195
CAS-Nummer: 388564-63-4
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: FJVMGDWXHCXIDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Tosylpyrazolidin-3-amine: is a compound that belongs to the class of pyrazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1-Tosylpyrazolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of pyrazolidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high efficiency .

Industrial Production Methods:

In an industrial setting, the synthesis of 1-tosylpyrazolidin-3-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions:

1-Tosylpyrazolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide.

Major Products:

    Oxidation: Sulfonamides.

    Reduction: Primary amines.

    Substitution: Azides, nitriles.

Wissenschaftliche Forschungsanwendungen

1-Tosylpyrazolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the design of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 1-tosylpyrazolidin-3-amine involves its interaction with specific molecular targets. The tosyl group enhances the compound’s ability to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

    3-Aminopyrazole: Shares a similar pyrazole ring structure but lacks the tosyl group.

    1-Tosylpyrazole: Similar in structure but with a different substitution pattern.

Uniqueness:

1-Tosylpyrazolidin-3-amine stands out due to its unique combination of a pyrazolidine ring and a tosyl group. This combination enhances its stability, reactivity, and ability to interact with biological targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

388564-63-4

Molekularformel

C10H15N3O2S

Molekulargewicht

241.31 g/mol

IUPAC-Name

1-(4-methylphenyl)sulfonylpyrazolidin-3-amine

InChI

InChI=1S/C10H15N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-7-6-10(11)12-13/h2-5,10,12H,6-7,11H2,1H3

InChI-Schlüssel

FJVMGDWXHCXIDA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.